molecular formula C17H18BrNO4S2 B5089479 3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine

3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine

Cat. No. B5089479
M. Wt: 444.4 g/mol
InChI Key: QRWVJHDEBYQMBT-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine has been reported to have various biochemical and physiological effects. It has been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In addition, it has been reported to decrease the levels of glucose, cholesterol, and triglycerides in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine in lab experiments is its potential application in various fields of research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine. One direction is to further investigate its potential applications in the treatment of cancer, diabetes, and inflammation. Another direction is to study its potential use as a drug delivery system. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility in water.
Conclusion:
In conclusion, 3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine has been reported using various methods. One of the most commonly used methods involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dimethoxybenzaldehyde in the presence of sodium hydride, followed by the addition of thiosemicarbazide and heating the mixture to obtain the desired product. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the addition of 4-bromobenzenesulfonyl chloride and heating the mixture to obtain the product.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine has been extensively studied for its potential applications in various fields of research. It has been reported to have anticancer, antimicrobial, and antifungal activities. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and inflammation.

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVJHDEBYQMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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